Lipophilicity (LogP) Comparison of 6-(Trifluoromethyl)isoquinolin-3-ol vs. Non-Fluorinated Isoquinolin-3-ol
The introduction of the 6-trifluoromethyl group significantly increases the lipophilicity of the isoquinolin-3-ol core. 6-(Trifluoromethyl)isoquinolin-3-ol has a calculated LogP of 2.55, which is substantially higher than the LogP of 0.80 reported for the non-fluorinated parent compound, isoquinolin-3-ol [1]. This quantitative difference in lipophilicity is a key differentiating factor for its use in medicinal chemistry programs where enhanced membrane permeability is desired.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.55 |
| Comparator Or Baseline | Isoquinolin-3-ol (unsubstituted) |
| Quantified Difference | ΔLogP = +1.75 |
| Conditions | Calculated LogP values from authoritative chemical databases |
Why This Matters
A higher LogP value is associated with increased membrane permeability, making the 6-trifluoromethyl analog a preferred starting point for lead optimization programs targeting intracellular proteins or requiring blood-brain barrier penetration.
- [1] DrugBank. Isoquinolin-3-ol. Accession Number: DB04517. View Source
